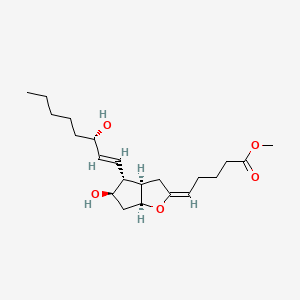

PROSTAGLANDINS I2 METHYL ESTER

Descripción

Contextualization within Prostanoid Biochemistry and Pharmacology Research

Prostanoids are a subclass of eicosanoids, which are signaling molecules derived from the oxygenation of 20-carbon fatty acids. emich.edu The biosynthesis of prostaglandins (B1171923) from arachidonic acid is a fundamental pathway in mammalian physiology, influencing inflammation, blood flow, and the formation of blood clots. emich.edubioscientifica.com PGI2 is synthesized from prostaglandin (B15479496) H2 by the enzyme prostacyclin synthase and plays a crucial role in vascular homeostasis. wikipedia.org

Research into prostanoids has led to the development of numerous drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), which act by inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis. wikipedia.org The study of individual prostaglandins and their analogues is critical for understanding their specific physiological and pathophysiological roles. For instance, research has explored the effects of PGI2 and related compounds on vascular permeability in inflammatory responses. epa.govnih.gov In such studies, Prostaglandin I2 methyl ester has been utilized as a research tool to investigate these effects. epa.govnih.gov

Rationale for Research on Methyl Ester Derivatives of Prostaglandins

The primary impetus for creating and studying methyl ester derivatives of prostaglandins, including PGI2 methyl ester, is to overcome the chemical and metabolic instability of the parent compounds. wikipedia.orgnih.gov Prostaglandin I2, for example, is highly labile and rapidly hydrolyzes to the less active 6-keto-prostaglandin F1α, especially in neutral or acidic aqueous solutions. wikipedia.org This instability complicates its isolation, purification, and administration in experimental settings.

Esterification of the carboxylic acid group to a methyl ester can significantly enhance the compound's stability, allowing for more reliable and reproducible research findings. nih.gov Furthermore, methyl ester derivatives often exhibit altered physicochemical properties, such as increased lipophilicity, which can influence their absorption, distribution, and metabolism in biological systems. caymanchem.com This modification allows for a more controlled investigation of the biological activities of the prostaglandin core structure. For example, the synthesis and study of 13,14-dehydroprostacyclin methyl ester, a more stable analog, revealed potent inhibition of platelet aggregation. nih.gov

The use of methyl esters also facilitates analytical procedures. For instance, thermospray liquid chromatography/mass spectrometry analysis of prostaglandin methyl ester derivatives has been shown to offer better chromatographic and mass spectrometric characteristics compared to their non-derivatized counterparts, enabling more sensitive detection in biological samples. nih.gov

Detailed Research Findings

The synthesis of Prostaglandin I2 methyl ester has been a subject of significant interest in organic chemistry. Various synthetic routes have been developed, often involving multiple steps and the use of specific catalysts and protecting groups. rsc.orgrsc.orgrsc.org One approach involves the conversion of threo-2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives into the target molecule and its 15-epimer. rsc.orgrsc.org Another total synthesis was achieved via an aldol (B89426) reaction between a cyclopentanone (B42830) enolate and a cyclopentenyl-acetaldehyde derivative. rsc.org

In pharmacological studies, Prostaglandin I2 methyl ester has been shown to mimic the biological activity of its parent compound. For example, in a study on vascular permeability in rat carrageenin granuloma, a single injection of 5 micrograms of Prostaglandin I2 methyl ester elevated local vascular permeability by 2.0-2.5 times within 30 minutes, a potency comparable to that of prostaglandin E1. epa.govnih.gov

Below are data tables summarizing key information about Prostaglandin I2 methyl ester and related compounds.

Table 1: Investigated Biological Effects of Prostaglandin I2 Methyl Ester

| Biological Effect | Model System | Observation |

|---|---|---|

| Vascular Permeability | Rat carrageenin granuloma | Increased local vascular permeability 2.0-2.5 fold. epa.govnih.gov |

Table 2: Rationale for Methyl Esterification of Prostaglandins in Research

| Rationale | Benefit | Example |

|---|---|---|

| Enhanced Chemical Stability | Overcomes the lability of the parent prostaglandin, allowing for more reliable studies. | 13,14-Dehydroprostacyclin methyl ester is considerably more stable at pH 7.5 than prostacyclin. nih.gov |

| Improved Analytical Properties | Better chromatographic and mass spectrometric characteristics for detection in biological matrices. nih.gov | Thermospray LC/MS analysis of prostaglandin methyl esters. nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| Prostaglandin I2 | PGI2 |

| Prostaglandin I2 Methyl Ester | |

| Prostaglandin H2 | PGH2 |

| 6-keto-prostaglandin F1α | |

| Prostaglandin E1 | PGE1 |

| 13,14-dehydroprostacyclin methyl ester |

Structure

3D Structure

Propiedades

Número CAS |

61799-74-4 |

|---|---|

Fórmula molecular |

C21H34O5 |

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

methyl (5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |

InChI |

InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,11-12,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b12-11+,16-9+/t15-,17+,18+,19+,20-/m0/s1 |

Clave InChI |

HEPKWABQTOCTFQ-CXTOUWENSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)OC)/O2)O)O |

SMILES canónico |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |

Pictogramas |

Irritant |

Sinónimos |

PGI2 methyl ester prostaglandin I2 methyl este |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization in Prostaglandins I2 Methyl Ester Research

Strategies for Total Synthesis of Prostaglandins (B1171923) I2 Methyl Ester

The total synthesis of prostaglandins presents a formidable challenge due to the presence of a cyclopentane (B165970) core bearing multiple contiguous stereocenters and two functionally distinct side chains. oup.com Early landmark syntheses, such as those developed by Corey, established foundational strategies for stereocontrol that continue to influence modern approaches. oup.comnih.gov

A primary challenge in the synthesis of Prostaglandin (B15479496) I2 methyl ester is the precise control of its stereochemistry. The core structure contains several chiral centers on the cyclopentane ring and the ω-side chain. oup.com Synthetic strategies often rely on key stereoselective reactions to establish these centers.

One reported total synthesis of (±)-prostaglandin I2 methyl ester utilized an aldol (B89426) reaction as a key step to join a cyclopentanone (B42830) enolate with a cyclopentenyl-acetaldehyde derivative. rsc.org Another approach converted threo-2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives into the target molecule and its 15-epimer. rsc.org This route involved a sequence of halogenoetherification, hydrodehalogenation, Baeyer–Villiger oxidation, and methanolysis. rsc.org The final elimination step to create the crucial Z-configured Δ⁵ double bond was accomplished with a high degree of regioselectivity and stereospecificity. rsc.org

More recent advancements have employed organocatalysis to achieve high enantioselectivity. For instance, a diphenylprolinol silyl (B83357) ether-mediated [3 + 2] cycloaddition has been used to construct the trisubstituted cyclopentanone core in nearly optically pure form. oup.com Chemoenzymatic methods have also emerged, using lipases for asymmetric synthesis of key chiral intermediates, which can then be elaborated into various prostaglandins. nih.govbohrium.com These modern strategies aim to improve efficiency and scalability while maintaining exquisite stereochemical control. bohrium.compurdue.edu

The structural similarity between different prostaglandins allows for the use of more abundant or stable members as precursors for others. Prostaglandin H2 (PGH2) is the direct biosynthetic precursor to PGI2. wikipedia.org In biological systems, the enzyme prostacyclin synthase, found in endothelial cells, catalyzes the conversion of PGH2 into PGI2. wikipedia.orgnih.gov While PGH2 is a logical synthetic precursor, its instability makes it challenging to handle. pnas.org

A highly efficient and practical approach utilizes Prostaglandin F2α (PGF2α) methyl ester, a readily available starting material. rsc.org This conversion is a cornerstone of PGI2 methyl ester synthesis and proceeds via a two-step sequence:

Iodocyclization : PGF2α methyl ester reacts with iodine in the presence of a mild base (e.g., potassium carbonate). This reaction proceeds via an intramolecular iodoetherification, where the C-9 hydroxyl group attacks the Δ⁵ double bond, resulting in the formation of a five-membered ether ring and the introduction of an iodine atom at C-5. rsc.orgacs.org This yields (5R,6R)-5-iodo-9-deoxy-6,9α-epoxy-PGF1α methyl ester as the major product. acs.org

Dehydrohalogenation : The resulting iodo-ether is then treated with a strong, non-nucleophilic base, such as 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce elimination of hydroiodic acid. rsc.org This step regenerates the double bond at the C-5 position, affording the enol-ether moiety characteristic of PGI2 methyl ester in nearly quantitative yield. rsc.org

This conversion highlights the utility of leveraging existing prostaglandin frameworks to access less stable analogs like PGI2 methyl ester. wikipedia.orgrsc.org

Stereoselective Synthesis Approaches

Semisynthetic Routes and Chemical Modifications

Semisynthetic methodologies are pivotal in prostaglandin research, allowing for the efficient production of target molecules from closely related natural products. The conversion of PGF2α methyl ester to PGI2 methyl ester is a prime example of a semisynthetic route that has been widely adopted. rsc.org This process involves the chemical modification of the PGF2α scaffold to introduce the defining bicyclic enol-ether system of PGI2.

The key transformation is the halogenoetherification followed by elimination. The reaction of PGF2α methyl ester with a halogen, such as iodine or bromine, triggers a cyclization to form a 5-halo-6,9-epoxy derivative. rsc.org Subsequent treatment of this intermediate with a base like DBU or sodium methoxide (B1231860) efficiently eliminates the hydrohalic acid to furnish the PGI2 methyl ester structure. rsc.org This method is not only high-yielding but also demonstrates how a stable, commercially available prostaglandin can be chemically modified to produce a highly labile and biologically significant analog. rsc.org Other modifications can involve enzymatic reactions, such as lipase-catalyzed esterification or alcoholysis, to selectively modify hydroxyl or carboxyl groups on the prostaglandin skeleton. taltech.ee

Synthesis of Analogs and Epimers for Structure-Activity Relationship Studies

To overcome the chemical instability and short biological half-life of PGI2, extensive research has been dedicated to synthesizing chemically stable and pharmacologically potent analogs. chula.ac.th These studies involve systematic modifications to the cyclopentane core and the α- and ω-side chains to understand the structural requirements for biological activity.

The cyclopentane ring and its substituents are critical for maintaining the specific three-dimensional arrangement of functional groups required for receptor binding and activity. nih.gov

Hydroxyl and Enol-Ether Functions : The C-11 and C-15 hydroxyl groups are essential for platelet activity, and modifications that alter their spatial orientation reduce potency. nih.gov The enol-ether system, particularly the C6a oxygen, is important for potency, and decreasing its electronegativity leads to diminished activity. nih.gov Any modification at the C-11 or C-15 positions appears to reduce receptor binding significantly. nih.gov

Carbocyclic Analogs : A major strategy to increase stability involves replacing the labile enol-ether oxygen atom with a methylene (B1212753) group, creating carboprostacyclin (B107582) analogs. Some of these carbocyclic derivatives exhibit strong PGI2-like activities with enhanced chemical stability. chula.ac.th

Other Ring Modifications : Altering or removing the oxygen functions at C-9 or C-11 generally leads to a significant loss of activity, highlighting the strict structural requirements of the cyclopentane core. google.com For example, PGI2 ethers, such as the 11-methyl and 15-methyl ethers, are essentially devoid of the agonist activity seen in the parent compound. nih.gov

Modifications to the two side chains have yielded some of the most successful and therapeutically relevant prostaglandin analogs.

α-Chain : The C-1 carboxylate group is essential for activity. nih.gov Esterification, as in PGI2 methyl ester, is a common modification that creates a prodrug form.

ω-Chain : The ω-side chain has been a major focus of modification to improve the pharmacological profile.

Phenyl Analogs : Replacing the terminal portion of the ω-chain with an aromatic ring has proven to be a highly effective strategy. For instance, 17-phenyl-18,19,20-trinor PGF2α analogs showed an improved therapeutic index compared to the natural prostaglandin. nih.gov This modification led to the development of highly potent drugs. arvojournals.org

Saturation of Double Bonds : Saturating the C13-C14 double bond in some analogs can improve chemical stability without sacrificing significant activity. arvojournals.org

Methylation : The introduction of a methyl group at C-15 or C-16 has been explored. While 15-methylprostaglandins have been synthesized, methylation at C-16 in some PGI2 analogs was found to reduce anti-aggregatory activity. chula.ac.thacs.org

The systematic synthesis and evaluation of these analogs have been crucial for mapping the structure-activity landscape of the prostacyclin receptor and for designing new therapeutic agents with improved properties. nih.govnih.gov

Table 1: Structure-Activity Relationship (SAR) of Prostaglandin I2 Analogs

| Modification Type | Specific Example | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Cyclopentane Ring | Replacement of enol-ether oxygen with methylene (Carboprostacyclin) | Can retain strong PGI2-like activity with improved stability. | chula.ac.th |

| Methylation of C-11 or C-15 hydroxyl groups (PGI2 11- or 15-methyl ether) | Essentially devoid of agonist activity on platelets and vasculature. | nih.gov | |

| Inversion of configuration at C-9 or C-11 | Changes potency and receptor profile. | nih.gov | |

| ω-Side Chain | Replacement of terminal alkyl chain with a phenyl group (e.g., 17-phenyl-18,19,20-trinor analogs) | Can significantly improve the therapeutic index and receptor profile. | nih.govarvojournals.org |

| Saturation of the C13-C14 double bond | Can improve chemical stability. | arvojournals.org | |

| Methylation at C-16 | Reduces anti-aggregatory activity in some analogs. | chula.ac.th |

| α-Side Chain | Esterification of C-1 carboxylic acid (e.g., Methyl Ester) | Creates a prodrug form; the free carboxylate is essential for activity. | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (±)-prostaglandin I2 methyl ester |

| 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 17-phenyl-18,19,20-trinor PGF2α |

| Arachidonic acid |

| Carboprostacyclin |

| PGI2 11-methyl ether |

| PGI2 15-methyl ether |

| Prostaglandin F2α (PGF2α) |

| Prostaglandin F2α methyl ester |

| Prostaglandin H2 (PGH2) |

| Prostaglandin I2 (PGI2, prostacyclin) |

| Prostaglandin I2 methyl ester |

Development of Optically Active Forms

The biological activity of prostaglandins is highly dependent on their stereochemistry. Consequently, significant research has been dedicated to the development of methods for obtaining enantiomerically pure forms of Prostaglandin I2 Methyl Ester and related analogues. These strategies are broadly categorized into asymmetric synthesis, where a specific enantiomer is selectively created, and chiral resolution, where a racemic mixture is separated into its individual enantiomers.

Asymmetric Synthesis

Asymmetric synthesis aims to construct the chiral prostaglandin skeleton directly in an enantiomerically enriched or pure form. This avoids the inherent 50% loss associated with resolving a racemic mixture. Key approaches include the use of chiral catalysts (organocatalysts and transition metal complexes) and chiral auxiliaries.

One powerful strategy involves organocatalysis. For instance, the asymmetric Michael reaction of an aldehyde with a nitroalkene, catalyzed by a chiral prolinol silyl ether, has been employed to construct the cyclopentane framework. sci-hub.se This domino reaction sequence can assemble the prostaglandin skeleton with all necessary carbon atoms in a single pot, achieving high diastereoselectivity and excellent enantioselectivity. sci-hub.sescispace.com A one-pot synthesis of Prostaglandin E1 methyl ester using this approach yielded the product with a 94% enantiomeric excess (ee). sci-hub.se

Transition metal catalysis offers another highly effective route. Copper complexes with chiral ligands, such as phosphoramidites, have been shown to catalyze the enantioselective 1,4-conjugate addition of dialkylzinc reagents to cyclopentenone precursors. acs.org This key step, followed by an intramolecular aldol reaction, establishes the trans-substituted cyclopentanone core of prostaglandins with high stereocontrol. This methodology was successfully applied to the total synthesis of (-)-PGE1 methyl ester with an optical purity of 94%. acs.org Similarly, enantioselective rhodium-mediated syntheses have been developed for prostaglandin precursors. researchgate.net More recent advancements have focused on creating practicability-oriented synthetic strategies, such as using asymmetric hydrogenation to install a crucial chiral center, achieving up to 98% yield and 98% ee. libretexts.org

The table below summarizes selected asymmetric synthesis methodologies leading to optically active prostaglandin precursors.

| Prostaglandin Derivative | Methodology | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| Prostaglandin E1 Methyl Ester | Organocatalytic Domino Reaction | Diphenylprolinol silyl ether | 94% ee | sci-hub.se |

| Prostaglandin E1 Methyl Ester | Copper-Catalyzed Tandem 1,4-Addition-Aldol | Cu(OTf)₂ / (S,R,R)-phosphoramidite 4 | 94% ee | acs.org |

| General Prostaglandins | Asymmetric Hydrogenation | Chiral catalyst | 98% ee | libretexts.org |

| Prostaglandin Intermediates | Hydroboration of a Prochiral Diene | (+)-Di-3-pinanylborane | ≥96% ee | acs.org |

Chemoenzymatic Synthesis and Chiral Resolution

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce optically active intermediates. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters, where the enzyme selectively acylates or hydrolyzes one enantiomer, allowing the separation of the unreacted enantiomer from the product. bohrium.com This approach has been used to prepare key prostaglandin intermediates like (R)-methyl 2-oxocyclopentane-1-acetate. bohrium.com A concise chemoenzymatic synthesis for several representative prostaglandins has been developed, which introduces the chiral cyclopentane core with high enantioselectivity. mdpi.com This method allowed for a scalable synthesis of Prostaglandin F2α. mdpi.com

Chiral resolution involves the separation of a racemic mixture (a 1:1 mixture of enantiomers). A classic chemical approach is to react the racemic prostaglandin ester with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. Following separation, the resolving agent is cleaved to yield the individual, enantiomerically pure prostaglandins.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative method for separating enantiomers directly, without derivatization. This technique has been successfully applied to the separation of enantiomeric pairs of various primary prostaglandins. The mirror-image forms of natural prostaglandins are crucial as reference standards to verify the optical purity of pharmaceutically active ingredients.

The table below details the optimized parameters for the chiral HPLC separation of several prostaglandin enantiomers.

| Prostaglandin Analyte | Chiral Column | Mobile Phase Composition (v/v/v) | Column Temperature | Resolution (R) | Reference |

| PGF₂α Enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (pH=4) = 23:10:67 | 25 °C | 1.7 | |

| PGF₁α Enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (pH=4) = 23:10:67 | 25 °C | 1.7 | |

| PGE₂ Enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (pH=4) = 15:20:65 | 40 °C | 1.5 | |

| PGE₁ Enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (pH=4) = 30:10:60 | 25 °C | 1.8 |

Advanced Analytical Techniques in Prostaglandins I2 Methyl Ester Research

Chromatographic Separations for Prostaglandins (B1171923) I2 Methyl Ester and Metabolites

Chromatographic techniques are fundamental in isolating PGI2 methyl ester and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone for the analysis of prostaglandins and their esters due to its high resolution and sensitivity. creative-proteomics.comresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating these compounds. researchgate.net For instance, a method for analyzing prostaglandin (B15479496) derivatives, including methyl esters, employed a 5-micron ODS-2 reversed-phase column with a gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. researchgate.net This demonstrates the ability of HPLC to separate complex mixtures of prostaglandin derivatives.

The stability of PGI2 methyl ester during chromatographic procedures is a key consideration. Research has shown that PGI2 methyl ester is stable during extensive chromatography on silica (B1680970). nih.gov In the analysis of PGI2 and its major metabolite, 6-keto-prostaglandin F1α, HPLC has been successfully used to resolve multiple radioactive peaks from plasma extracts. nih.gov Furthermore, the separation of PGI2 from its degradation product, 6-keto-PGF1α, and an internal standard like PGE1 can be achieved using a Zorbax ODS column. kirj.ee

The derivatization of prostaglandins to their methyl esters often improves chromatographic and mass spectrometric characteristics, with detection limits reaching between 100 and 600 pg on-column. researchgate.net For enhanced detection, especially in complex matrices, derivatization with fluorescent tags followed by fluorescence detection can be employed. acs.org

Table 1: Exemplary HPLC Conditions for Prostaglandin Analysis

| Parameter | Condition | Reference |

| Column | 5-micron ODS-2 reversed-phase | researchgate.net |

| Mobile Phase | Gradient of ammonium acetate buffer-acetonitrile (pH 3.4) | researchgate.net |

| Detection | UV or Fluorescence | creative-proteomics.com |

| Column | Zorbax ODS | kirj.ee |

| Mobile Phase | Water buffered at pH 10.1 with sodium borate (B1201080) and sodium hydroxide | kirj.ee |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a valuable tool for the separation of prostaglandins and their derivatives, including methyl esters, on both analytical and preparative scales. researchgate.net The choice of the stationary phase is critical for effective separation. For instance, silica gel containing silver nitrate (B79036) is necessary for separating compounds based on their degree of unsaturation. researchgate.net In contrast, ordinary silica gel is suitable for group separations of different prostaglandin classes. researchgate.netpnas.org

In early studies, TLC was instrumental in the purification of prostaglandin methyl esters. For example, after conversion to their methyl esters, prostaglandin acids were purified by preparative thin-layer chromatography. pnas.org The separation of different prostaglandin fractions from rabbit kidney medulla was also achieved using thick-layer chromatography. nih.gov The Rf values, which are dependent on the solvent system, are used to identify and separate compounds. For instance, the methyl ester of a metabolite of PGF2α was purified using TLC with a solvent system of ethyl acetate-methanol-water. sci-hub.box

Spectrometric Characterization and Quantification

Spectrometric techniques are indispensable for the structural elucidation and quantification of PGI2 methyl ester and its metabolites, providing detailed information about their molecular structure and concentration.

Mass Spectrometry (MS) Techniques (e.g., GC/MS, LC/MS)

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for the sensitive and specific analysis of prostaglandins. creative-proteomics.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Before GC-MS analysis, prostaglandins are often derivatized to their methyl esters to increase volatility. emich.edu Further derivatization, such as the formation of methoxime trimethylsilyl (B98337) ethers, is common. nih.govnih.govresearchgate.net For example, the major metabolite of PGI2 in human urine was identified as dinor-6-keto-prostaglandin F1α after derivatization to its methyl ester methoxime trimethyl silyl (B83357) ether and analysis by GC-MS. nih.govresearchgate.net The electron impact mass spectra of these derivatives provide characteristic fragment ions that aid in identification and quantification. nih.gov GC-MS has also been used for the profiling of fatty acid methyl esters in various biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, have become the gold standard for the quantification of prostaglandins and their metabolites in biological matrices due to their high sensitivity and specificity, often without the need for derivatization. creative-proteomics.comresearchgate.nettandfonline.com A single run UPLC-MS/MS method has been developed for the quantification of various prostaglandins and their derivatives, including esters, with femtomole-range sensitivity. researchgate.netnih.gov This method is crucial for understanding the complex interplay of these lipid mediators in biological systems. researchgate.net LC-MS/MS is also invaluable for analyzing urinary prostaglandin metabolites, which serve as noninvasive biomarkers of prostaglandin production. nih.govscilit.com

Table 2: Common Derivatization for GC-MS and Key Fragments in MS

| Compound Type | Derivatization Method | Key Mass Spectrometry Information | Reference |

| Prostaglandins | Methyl esterification followed by methoxime and trimethylsilyl ether formation | Characteristic fragment ions for identification and quantification | nih.govnih.govresearchgate.net |

| PGI2 Metabolites | Derivatization to methoxime methyl ester trimethylsilyl ether | Detection of characteristic fragments (e.g., m/z 508 and 598 for 6-keto-PGF1α derivative) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including PGI2 methyl ester and its isomers. kirj.ee Both 1H and 13C NMR are employed to determine the precise arrangement of atoms within the molecule.

The 13C NMR spectra of PGI2 methyl ester and its 5(E)-diastereoisomer have been assigned, and these assignments were later confirmed by proton Nuclear Overhauser Effect (NOE) difference experiments, which provided information about the stereochemistry. kirj.ee NMR is also crucial for characterizing synthetic intermediates and final products in the total synthesis of prostaglandin derivatives. purdue.edu For example, in the synthesis of PGI2 methyl ester, NMR is used to confirm the structure of key intermediates and the final product. rsc.org Comparisons of NMR data for various prostacyclin methyl esters have revealed characteristic chemical shifts for specific protons, aiding in structural confirmation. nih.gov Advanced 2D NMR techniques are increasingly used for the structural characterization of complex heterocyclic structures, which is relevant to the bicyclic ether system of PGI2. ipb.pt

Development of Sensitive Detection Methods for Prostaglandins and Their Methyl Esters in Research Matrices

The low concentrations of prostaglandins and their metabolites in biological samples necessitate the development of highly sensitive detection methods. tandfonline.comstanford.edu

LC-MS/MS is a leading technique for achieving high sensitivity, with the ability to quantify prostaglandins in the picogram per milliliter range. tandfonline.com Methods have been developed to quantify multiple lipids, including prostaglandins, in a single injection with a short run time, making it suitable for high-throughput analysis in drug discovery. tandfonline.com The development of UPLC-MS/MS methods has pushed detection limits into the femtomole range, allowing for the quantification of these lipids in various in vitro and in vivo models. researchgate.netnih.gov

For GC-MS, derivatization is key to enhancing sensitivity. nih.gov The use of stable isotope-labeled internal standards in conjunction with selected ion monitoring (SIM) in GC-MS provides a robust method for quantitative analysis. nih.gov

Fluorescence-based detection in HPLC is another approach to achieve high sensitivity. This typically involves pre- or post-column derivatization with a fluorescent tag. acs.org For example, a method using panacyl bromide for derivatization followed by fluorescence detection achieved a quantitation limit of 30 pg for E-type prostaglandin epimers. acs.org

Table 3: Comparison of Detection Method Sensitivities

| Method | Typical Limit of Quantification (LOQ) | Reference |

| HPLC-Fluorescence (with derivatization) | 30 pg | acs.org |

| LC-MS/MS | 25-50 pg/mL | tandfonline.com |

| UPLC-MS/MS | Femtomole range | researchgate.netnih.gov |

| GC-MS (with derivatization and SIM) | Low picogram range | nih.gov |

Preclinical and in Vitro Research Applications of Prostaglandins I2 Methyl Ester

Utilization as a Research Tool in Cell Culture Systems

Prostaglandin (B15479496) I2 methyl ester is frequently employed in cell culture experiments to investigate the intricate signaling pathways and cellular responses mediated by prostanoids. Its ability to mimic the actions of the naturally occurring but highly unstable PGI2 makes it an indispensable reagent for in vitro studies. nih.gov

Studies on Cellular Signaling and Regulatory Mechanisms

Prostaglandin I2 and its analogs, including the methyl ester form, are known to activate G protein-coupled receptors, leading to a cascade of intracellular events. wikipedia.org A primary mechanism of action involves the stimulation of adenylyl cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). wikipedia.org This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses. wikipedia.org

In the context of the immune system, PGI2 signaling has been shown to have significant regulatory functions. nih.gov It can modulate the activity of various immune cells, including dendritic cells and T lymphocytes, which are known to express the PGI2 receptor (IP receptor). nih.gov Studies have demonstrated that PGI2 can influence the production of cytokines, such as reducing the release of pro-inflammatory cytokines while promoting the production of the anti-inflammatory cytokine IL-10. binasss.sa.cr This modulation of cytokine profiles is linked to the increase in cAMP levels and the subsequent decrease in the activity of transcription factors like NF-κB. binasss.sa.cr

Furthermore, research has indicated that prostanoids like PGE2, which shares signaling pathways with PGI2, can activate multiple signaling cascades, including the epidermal growth factor receptor (EGFR) pathway and its downstream effectors like ERK1/2 and PI3-K. nih.gov These pathways are crucial in regulating cell proliferation and gene expression. nih.gov

Investigations into Cellular Responses to Prostanoid Analogs

The use of Prostaglandin I2 methyl ester and other prostanoid analogs in cell culture has been instrumental in understanding their diverse cellular effects. For instance, in human lung mast cells, the PGI2 analog iloprost (B1671730) was found to be an ineffective inhibitor of IgE-mediated histamine (B1213489) release, in contrast to PGE2 which showed inhibitory effects. nih.gov This highlights the specificity of different prostanoid receptors and the cellular responses they mediate.

In the context of the immune system, PGI2 analogs have been used to investigate their influence on CD4+ T cell differentiation. nih.gov Research suggests that PGI2 generally has an inhibitory effect on the activation and differentiation of Th1 and Th2 cells, while it may enhance Th17-favoring conditions. nih.gov These studies often utilize in vitro culture systems where naive T cells are differentiated in the presence of various cytokines and prostanoid analogs to determine their impact on T cell subset development. nih.gov

Application in Animal Models for Mechanistic Studies

Animal models provide a more complex physiological system to study the in vivo effects of Prostaglandin I2 methyl ester. These models are crucial for understanding its role in cardiovascular physiology, immune responses, and reproductive processes.

Cardiovascular System Research Models (e.g., vasodilation, platelet aggregation inhibition)

Prostaglandin I2 methyl ester and its analogs are potent vasodilators and inhibitors of platelet aggregation. nih.govwikipedia.orgpnas.org In canine models, a stable PGI2 analog, 13,14-dehydro-PGI2 methyl ester, was shown to increase coronary sinus blood flow in a dose-related manner, demonstrating its potent coronary vasodilator activity. pnas.org This effect was comparable to that of PGE2 and slightly less potent than authentic PGI2. pnas.org

The inhibitory effect on platelet aggregation is a key area of research. Studies using human platelet-rich plasma have shown that PGI2 and its stable analogs inhibit platelet aggregation induced by various agents. nih.govresearchgate.netahajournals.org The mechanism involves the binding of PGI2 to its receptor on platelets, leading to an increase in cAMP, which in turn inhibits platelet activation. wikipedia.orgjci.org Animal models have been instrumental in confirming the anti-aggregating potency of these compounds ex vivo. ahajournals.org

A study in rabbits with adrenaline-induced pulmonary edema demonstrated that a PGI2 analogue, OP-2507, reduced left atrial pressure and the incidence of pulmonary edema, indicating a protective effect on cardiac function. nih.gov

Table 1: Cardiovascular Effects of Prostaglandin I2 Analogs in Animal Models

| Animal Model | PGI2 Analog | Observed Effect | Reference |

|---|---|---|---|

| Dog | 13,14-dehydro-PGI2 methyl ester | Coronary vasodilation | pnas.org |

| Rabbit | OP-2507 | Reduced adrenaline-induced pulmonary edema | nih.gov |

This table is based on data from the text and is not exhaustive.

Immune and Inflammatory Response Models

The role of Prostaglandin I2 and its analogs in modulating immune and inflammatory responses has been investigated in various animal models. PGI2 has been shown to have important regulatory functions on both the innate and adaptive immune systems. nih.gov It can influence the development and function of CD4+ T cell subsets, generally inhibiting Th1 and Th2 responses while potentially promoting Th17 responses. nih.gov

In a mouse model of respiratory syncytial virus (RSV) infection, the restraining effect of PGI2 on the Th1 immune response was confirmed. nih.gov Furthermore, mice lacking the ability to synthesize PGI2 exhibited blunted Th17 immune responses in a model of ovalbumin sensitization and challenge. nih.gov

Research using a murine macrophage cell line has shown that caffeic acid methyl ester, a compound with anti-inflammatory properties, inhibits the production of nitric oxide and PGE2, and also decreases the release of tumor necrosis factor-alpha (TNF-α). nih.gov This was associated with the inhibition of iNOS and COX-2 expression. nih.gov While not a direct study on Prostaglandin I2 methyl ester, it highlights the investigation of related pathways in inflammatory models.

Reproductive Physiology Research

Prostaglandins (B1171923) play a crucial role in various aspects of reproductive physiology. nih.gov While much of the research has focused on PGE2 and PGF2α, the involvement of PGI2 is also recognized. Prostaglandins are involved in processes such as ovulation, uterine contractility, and the regulation of blood flow to reproductive organs. nih.gov

In nonpregnant women, PGI2 has been shown to relax the fallopian tube, similar to PGE2. It is also considered a potent vasodilator of the uterine, umbilical, and placental vasculature. In animal models, prostaglandins have been studied for their effects on oviductal contractility. For example, in the rhesus monkey, PGF2α produced contractions just before ovulation, while PGE2 suppressed activity during and after ovulation.

While direct studies on Prostaglandin I2 methyl ester in reproductive physiology models are less commonly cited, the known functions of PGI2 suggest its importance in this field. The use of stable analogs like the methyl ester would be beneficial for elucidating its specific roles in vivo.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Prostaglandin I2 Methyl Ester |

| Prostaglandin I2 (PGI2, Prostacyclin) |

| Prostaglandin E2 (PGE2) |

| Prostaglandin F2α (PGF2α) |

| 13,14-dehydro-PGI2 methyl ester |

| OP-2507 |

| Iloprost |

| Caffeic acid methyl ester |

| Tumor necrosis factor-alpha (TNF-α) |

Role of Prostaglandins I2 Methyl Ester in Understanding Endogenous Prostanoid Biology

Prostaglandin I2 (PGI2) methyl ester serves as a critical chemical tool for researchers investigating the complex roles of endogenous prostanoids, particularly prostacyclin (PGI2). The study of endogenous PGI2 is complicated by its chemical instability, as it has a very short half-life in physiological solutions. wikipedia.org To overcome this, scientists utilize more stable analogs, including methyl esters, to perform controlled in vitro experiments and elucidate the intricate signaling pathways governed by prostanoids.

The esterification of the parent prostaglandin molecule, such as in Prostaglandin I2 methyl ester, enhances its lipid solubility. caymanchem.com This increased lipophilicity facilitates its passage across cell membranes, making it a valuable compound for cell-based assays. caymanchem.com In many experimental contexts, these methyl esters function as prodrugs; once inside the cell or in the vicinity of target tissues, they can be hydrolyzed by cellular esterases back to their active carboxylic acid form. nih.gov This approach allows for a more controlled delivery and sustained action of the active compound in an experimental setting, enabling detailed study of its biological effects. The use of radiolabeled methyl ester derivatives, such as tritiated isocarbacyclin (B1236256) methyl esters, further aids researchers in conducting detailed pharmacokinetic and metabolism studies to track the molecule's distribution and fate within biological systems. vulcanchem.com

A primary application of Prostaglandin I2 methyl ester is in dissecting the signaling cascade initiated by the activation of the prostacyclin receptor, also known as the IP receptor. wikipedia.orguniprot.org Endogenous PGI2 is a potent vasodilator and inhibitor of platelet aggregation, mediating its effects primarily through the IP receptor. wikipedia.orgnih.gov This receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to the Gs alpha subunit. uniprot.orgresearchgate.net This interaction stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger 3',5'-cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgresearchgate.netnih.gov The subsequent activation of protein kinase A (PKA) by cAMP triggers a cascade of phosphorylation events that ultimately lead to smooth muscle relaxation or inhibition of platelet activation. wikipedia.orgresearchgate.net By using PGI2 methyl ester, researchers can selectively stimulate this pathway to understand its downstream consequences and its interaction with other signaling networks.

However, the modification of the carboxyl group to a methyl ester can significantly alter the compound's interaction with the target receptor. Research on various prostanoid analogs has shown that the C-1 carboxyl group is important for high-affinity binding and potent activation of their respective receptors. researchgate.net Modification to an ester often results in greatly reduced affinity and potency. researchgate.net This characteristic is a crucial piece of information in itself, helping to map the key structural features necessary for receptor-ligand interactions. For instance, a study on a methyl ester derivative of a PGI₁ analog (SM-10902) found it to be inactive in a competitive receptor binding assay against a known IP receptor agonist, yet it still appeared to function as a partial agonist for adenylate cyclase activity. jst.go.jp This suggests that while binding affinity may be low, the compound might still elicit a downstream response, possibly after being converted to its active acid form. jst.go.jp Such findings are instrumental in building a comprehensive picture of prostanoid receptor pharmacology and the structure-activity relationships that govern ligand binding and receptor activation.

The following table summarizes key research findings where PGI2 methyl ester or its close analogs have been used to investigate prostanoid biology.

| Model System | Compound | Key Finding | Implication for Endogenous Prostanoid Biology |

| Mastocytoma P-815 Cells | SM-10902 (PGI₁ Methyl Ester) | Inactive in [³H]iloprost binding (PGI₂ receptor) assay, but acted as a partial agonist for adenylate cyclase activity. jst.go.jp | Demonstrates that esterification of the carboxyl group can drastically reduce receptor binding affinity while potentially retaining some downstream biological activity, likely after conversion to the active acid. jst.go.jp |

| Gerbil Forebrain Ischemia Model | Isocarbacyclin methyl ester (TEI-9090) | Acted as a prodrug for its active free acid metabolite, TEI-7165, which exerted direct neuroprotective effects. nih.gov | Highlights the use of methyl esters as more stable, cell-permeable prodrugs to study the in vivo effects of the active prostaglandin. nih.gov |

| Human EP₁ Receptor (HEK 293 cells) | Various Prostanoid Esters (PGE₂ context) | Modification of the C-1 carboxylic acid to various esters resulted in greatly reduced receptor affinity and potency. researchgate.net | Provides general evidence that the free carboxyl group is a critical structural feature for potent prostanoid receptor activation, a principle applicable to the IP receptor. researchgate.net |

| General Research Application | Di-tritiated isocarbacyclin methyl esters | Synthesized as high specific activity radiolabeled compounds for use in detailed pharmacokinetic and metabolism studies. vulcanchem.com | Shows the utility of methyl ester forms in creating research tools to trace the metabolic pathways and distribution of PGI₂ analogs. vulcanchem.com |

Future Directions and Emerging Research Avenues for Prostaglandins I2 Methyl Ester

Development of Novel Prostanoid Agonists and Antagonists

The development of novel agonists and antagonists for the prostacyclin (IP) receptor, through which PGI2 and its analogs act, is a primary focus of current research. frontiersin.orgfrontiersin.org This endeavor is driven by the need for more targeted therapies that can harness the beneficial effects of PGI2 signaling while avoiding potential side effects.

Research Findings:

Targeted Antagonism: In preclinical trials, targeted antagonism of PGI2 activity has shown effectiveness in diminishing pain and inflammation, particularly in models of arthritis where PGI2 can act as a pro-inflammatory mediator. frontiersin.orgfrontiersin.org

Novel Agonists: The development of new IP receptor agonists is ongoing. For instance, NS-304 is a long-acting agonist with greater selectivity compared to earlier analogs like beraprost (B1666799) and iloprost (B1671730), representing a potential future therapy for conditions such as pulmonary arterial hypertension. researchgate.net Another novel, non-prostanoid agonist, ONO-1301, which also inhibits thromboxane (B8750289) synthase, has demonstrated protective effects in preclinical models of pulmonary fibrosis. frontiersin.org

Dual-Activity Compounds: Research has explored compounds with dual functionalities. For example, EP-157 is a TP (thromboxane) receptor antagonist that also possesses IP (prostacyclin) receptor agonist properties. nih.gov This dual-action approach could be beneficial in conditions where the balance between PGI2 and Thromboxane A2 is disrupted. frontiersin.org The concept of creating dual COX-2 inhibitors and TP receptor antagonists has also been proposed to potentially improve the safety profile of selective COX-2 inhibitors. frontiersin.org

The table below summarizes some of the key types of agonists and antagonists under investigation.

Table 1: Examples of Prostanoid Receptor Ligands in Development

| Compound Type | Target Receptor(s) | Rationale/Potential Application | Reference(s) |

|---|---|---|---|

| Selective IP Antagonists | IP Receptor | Reduce inflammation and pain in specific conditions like arthritis. | frontiersin.orgfrontiersin.org |

| Selective IP Agonists (e.g., NS-304) | IP Receptor | Long-acting, selective therapy for pulmonary arterial hypertension. | researchgate.net |

| Non-prostanoid Agonists (e.g., ONO-1301) | IP Receptor, Thromboxane Synthase | Treatment of pulmonary fibrosis by combining PGI2 agonism with thromboxane inhibition. | frontiersin.org |

Exploration of Uncharted Biological Pathways and Interactions

While the roles of PGI2 in the vascular system are well-established, many of its effects throughout the body have not been fully studied. nih.gov Future research aims to uncover these less-understood biological functions and interactions.

Research Findings:

Inflammatory Paradox: The role of PGI2 in inflammation is complex and context-dependent. frontiersin.org While often anti-inflammatory, it can promote inflammation in certain diseases like rheumatoid arthritis, a phenomenon described as an "inflammatory paradox". frontiersin.org Research using knockout animal models has been crucial in dissecting this, showing that COX-1-derived PGI2 can be a major inflammatory mediator in some arthritis models. frontiersin.org

Marine Organisms: A fascinating area of research is the study of prostaglandins (B1171923) in marine organisms. The gorgonian coral Plexaura homomalla was found to contain high levels of 15-epi-prostaglandin A2 and its acetate (B1210297) methyl ester. mdpi.com These marine-derived prostaglandins often have unique structures and configurations not seen in mammals, and their biological function in the corals themselves remains an open question, suggesting novel pathways and roles to be discovered. mdpi.com

Metabolic Interactions: Prostaglandins are part of a larger network of lipid mediators. Recent studies have focused on how prostaglandins like PGE2 and PGD2 can trigger a switch to the production of pro-resolving lipid mediators, which are crucial for the active termination of inflammation. nih.govfrontiersin.org The interaction of the PGI2 pathway with other lipid mediator pathways, such as those for leukotrienes and specialized pro-resolving mediators (SPMs), is an area ripe for exploration. frontiersin.org

Novel Receptor Interactions: The discovery that cyclopentenone prostaglandins can interact with targets like Keap1 to suppress NFkB activity and activate the Nrf2 pathway suggests that prostaglandin (B15479496) analogs may have actions beyond the classical prostanoid receptors. mdpi.com Similarly, the prostaglandin 15d-PGJ2 has been shown to inhibit human soluble epoxide hydrolase through both direct and allosteric mechanisms, highlighting the potential for cross-talk between different enzymatic pathways. nih.gov

Advanced Methodological Development for Prostanoid Research

Progress in understanding the subtle roles of Prostaglandin I2 Methyl Ester and related compounds depends heavily on the advancement of analytical and synthetic methodologies.

Research Findings:

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) remain cornerstone techniques for the analysis of prostaglandins. researchgate.netdntb.gov.ua Research continues to refine these methods. For instance, studies have investigated optimal separating conditions for different prostanoid series and the use of various derivatives, such as dimethylisopropylsilyl (DMIPS) ethers, to improve separation on capillary columns. researchgate.net

Derivatization for Analysis: The chemical modification of prostaglandins, including conversion to their methyl esters, is a key strategy for improving stability and analytical performance in techniques like mass spectrometry. researchgate.net For example, studies have shown that methyl ester derivatives of prostaglandins are stable under field desorption (FD) mass spectrometric conditions, enabling sensitive detection. researchgate.net Thermospray HPLC-MS has also been used to analyze methyl ester and methyl oxime derivatives of various prostaglandins. researchgate.net

Advanced Synthesis: The total synthesis of prostaglandin analogs is a continuous area of chemical research. The total synthesis of (±)-prostaglandin I2 methyl ester has been achieved, with key steps involving aldol (B89426) reactions to construct the complex molecular framework. rsc.org Advances in synthetic methods, such as the use of organocatalytic reactions and photoredox-catalyzed cyclizations, are enabling more efficient and stereoselective synthesis of prostaglandin intermediates and analogs. researchgate.net

Table 2: Methodological Approaches in Prostaglandin Research

| Methodology | Application | Key Findings/Advantages | Reference(s) |

|---|---|---|---|

| HPLC-MS | Quantitative analysis of prostaglandins and their derivatives. | Analysis of methyl ester and methyl oxime derivatives using thermospray ionization. | researchgate.net |

| GC-MS | Separation and determination of prostanoids. | Use of DMIPS ether derivatives for enhanced separation of PGF series prostanoids. | researchgate.net |

| Total Synthesis | Preparation of PGI2 methyl ester and other analogs. | Key aldol reaction strategies have been successfully employed. | rsc.org |

Interdisciplinary Research Approaches (e.g., chemical biology, computational modeling)

The complexity of prostaglandin signaling necessitates interdisciplinary approaches that combine chemistry, biology, and computational science to unlock new discoveries.

Research Findings:

Chemical Biology: Chemical biology provides powerful tools for studying lipid mediators. Novel techniques are being invented to investigate post-translational modifications and to build platforms for identifying new therapeutics. tamu.edu The design and synthesis of specialized molecular probes, such as prostaglandin analogs containing electrophilic or photoactivatable groups, are used to characterize receptor interactions and metabolic pathways. nih.gov

Computational Modeling: In silico methods are increasingly vital in prostaglandin research. Molecular docking and modeling are used to design new agents, predict how they will bind to receptors, and understand structure-activity relationships. tamu.edunih.gov For example, computational modeling has been used to visualize how a kinase inhibitor fits into its ATP binding pocket, a strategy applicable to designing drugs that target enzymes in the prostaglandin pathway. tamu.edu

Q & A

Basic Research Questions

Q. What are the optimal methods for detecting and quantifying PGI2-ME in in vitro models, and how should researchers validate these assays?

- Methodology : Use enzyme-linked immunosorbent assay (ELISA) kits validated for prostaglandin detection, ensuring proper calibration against synthetic PGI2-ME standards. Include controls for cross-reactivity with structurally similar prostaglandins (e.g., PGE2, PGD2) . For higher specificity, pair ELISA with liquid chromatography-mass spectrometry (LC-MS), which provides molecular weight confirmation and quantifies low-abundance isoforms .

- Validation : Perform spike-and-recovery experiments in biological matrices (e.g., cell culture supernatants) to assess interference. Report intra- and inter-assay coefficients of variation (CVs) ≤15% .

Q. How should researchers design experiments to evaluate the stability of PGI2-ME under varying physiological conditions (e.g., pH, temperature)?

- Experimental Design :

- Variables : Test pH ranges (6.0–8.0), temperatures (4°C, 25°C, 37°C), and exposure to light/oxygen .

- Controls : Include a stable prostaglandin analog (e.g., iloprost) as a positive control for degradation comparisons.

- Data Collection : Use kinetic assays with timepoints (0, 6, 12, 24 hours) and quantify intact PGI2-ME via LC-MS .

Q. What protocols are recommended for synthesizing PGI2-ME analogs with modified bioactivity, and how can purity be assured?

- Synthesis : Follow stereoselective synthetic routes (e.g., Corey lactone methodology) with methyl esterification at the carboxyl group. Document reagent purity (≥95%), solvent grades, and reaction conditions (e.g., anhydrous environments) .

- Purity Validation : Characterize products using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV/Vis detection (purity ≥98%) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on PGI2-ME’s receptor binding specificity across different cell types?

- Approach :

- Experimental Replication : Standardize cell culture conditions (e.g., passage number, serum-free media) to minimize variability .

- Receptor Profiling : Use siRNA knockdown or CRISPR-Cas9 to isolate IP receptor (prostacyclin receptor) activity in primary vs. immortalized cells .

- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., endogenous prostaglandin synthesis) .

Q. What statistical and bioinformatics strategies are effective for interpreting omics data linked to PGI2-ME signaling pathways?

- Statistical Methods : Use pathway enrichment analysis (e.g., KEGG, Reactome) to map transcriptomic/proteomic data to PGI2-ME-associated pathways (e.g., cAMP-PKA signaling) .

- Bioinformatics Tools : Employ tools like STRING-DB for protein-protein interaction networks or MetaboAnalyst for metabolomic integration .

Q. How can researchers ensure reproducibility when studying PGI2-ME’s anti-inflammatory effects in animal models?

- Best Practices :

- Dosing : Report PGI2-ME administration routes (e.g., intravenous vs. intraperitoneal) and pharmacokinetic parameters (e.g., half-life in plasma) .

- Blinding : Use double-blinded protocols for treatment allocation and outcome assessment .

- Data Transparency : Publish raw datasets (e.g., cytokine profiles, histopathology scores) in supplementary materials .

Q. What experimental frameworks are recommended for investigating PGI2-ME’s synergistic interactions with other lipid mediators (e.g., resolvins)?

- Study Design :

- Co-Administration : Test PGI2-ME with resolvin D1 in a 2x2 factorial design to assess additive vs. synergistic effects on inflammation resolution .

- Mechanistic Probes : Use selective receptor antagonists (e.g., RO3244794 for IP receptor) to isolate pathway crosstalk .

Methodological Resources

- ELISA Protocols : Refer to technical manuals for prostaglandin kits, emphasizing TMB substrate handling and plate reader calibration .

- LC-MS Parameters : Optimize ionization settings (e.g., ESI-negative mode) and collision energies for PGI2-ME fragmentation .

- Ethical Compliance : Align animal studies with ARRIVE guidelines, including sample size justification and ethical review board approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.